

Comparative toxicological assessment of C.I. Pigment Yellow 74 and its analogues

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Compound of Interest

Compound Name: C.I. Pigment Yellow 74

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A Comparative Toxicological Profile of C.I. Pigment Yellow 74 and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of **C.I. Pigment Yellow 74** (PY 74) and its structurally related monoazo analogues: C.I. Pigment Yellow 1 (PY 1), C.I. Pigment Yellow 3 (PY 3), C.I. Pigment Yellow 65 (PY 65), and C.I. Pigment Yellow 83 (PY 83). The information presented is collated from various toxicological reports and safety data sheets to facilitate a comparative understanding of their potential hazards.

Executive Summary

C.I. Pigment Yellow 74 and its analogues are widely used in various industrial applications, including printing inks, paints, and plastics.[1][2] A critical aspect of their toxicological profile is related to their structure as azo colorants. A primary mechanism of toxicity for many azo dyes involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in the liver and intestinal microflora.[3][4][5][6] This metabolic process can lead to the formation of aromatic amines, some of which are known or suspected carcinogens.[3][5][6] However, due to their generally low solubility, the bioavailability and subsequent metabolic activation of these pigments are often limited.[7] This guide summarizes the available quantitative data on acute toxicity and provides an overview of standard experimental protocols for key toxicological endpoints.



Data Presentation

The following tables summarize the available quantitative toxicological data for **C.I. Pigment Yellow 74** and its selected analogues. It is important to note that this data is compiled from various sources and may not have been generated under a single comparative study.

Table 1: Acute Oral and Dermal Toxicity Data

Pigment	CAS Number	Acute Oral LD50 (rat, mg/kg)	Acute Dermal LD50 (rat, mg/kg)
C.I. Pigment Yellow 74	6358-31-2	> 10,000[8]	No data available
C.I. Pigment Yellow 1	2512-29-0	> 5,000[9]	No data available
C.I. Pigment Yellow 3	6486-23-3	> 10,000[10]	> 2,000[10]
C.I. Pigment Yellow 65	6528-34-3	> 10,000[1][11]	> 2,000[11]
C.I. Pigment Yellow 83	5567-15-7	> 2,000[12]	> 3,000[13]

Table 2: Skin and Eye Irritation Data

Pigment	Skin Irritation (rabbit)	Eye Irritation (rabbit)
C.I. Pigment Yellow 74	May cause irritation[2][14]	Dust may cause irritation and inflammation[14]
C.I. Pigment Yellow 1	Prolonged or repeated contact may cause skin irritation[3]	Dust may cause irritation and inflammation[3]
C.I. Pigment Yellow 3	Non-irritant[15]	Non-irritant[15]
C.I. Pigment Yellow 65	Prolonged or repeated contact may cause skin irritation[16]	Dust may cause irritation and inflammation[16]
C.I. Pigment Yellow 83	Non-irritant[17]	Causes serious eye irritation[7] [12]

Table 3: Aquatic Toxicity Data



Pigment	Test Organism	Endpoint	Value (mg/L)	Exposure Time
C.I. Pigment Yellow 74	Danio rerio (zebrafish)	NOEC	> saturation level	96 h[18]
Desmodesmus subspicatus (green algae)	EC50	> 2 (saturation level)	72 h[18]	
Activated sludge	NOEC	> 1,000	3 h[18]	
C.I. Pigment Yellow 3	Danio rerio (zebrafish)	LC50	>1	96 h[10]
Daphnia magna (water flea)	EC50	> 100	48 h[10]	
Desmodesmus subspicatus (green algae)	NOEC	1	72 h[10]	
C.I. Pigment Yellow 65	Danio rerio (zebrafish)	LC50	>1	96 h[1][11]
Daphnia magna (water flea)	EC50	> 100	48 h[1][11]	
Desmodesmus subspicatus (green algae)	NOEC	1	72 h[1][11]	
C.I. Pigment Yellow 83	Danio rerio (zebrafish)	LC50	> 100	96 h[13]
Daphnia magna (water flea)	EC50	> 100	48 h[13]	
Pseudokirchnerie lla subcapitata (green algae)	EC50	> 100	72 h[13]	-

Experimental Protocols



The toxicological data presented above are generally obtained following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological experiments.

Acute Oral Toxicity (Following OECD Guideline 401)

- Objective: To determine the acute oral toxicity of a substance.
- Test Animals: Healthy, young adult rats are typically used.[19]
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered in a single dose by gavage.[19]
 - If a vehicle is used to administer the substance, it should be non-toxic and its characteristics known.[19] The volume administered is generally kept constant across dose levels.
 - Several groups of animals are used, with each group receiving a different dose level.[19]
 - Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[20]
 - Body weights are recorded weekly.
 - At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.[20]
- Data Analysis: The LD50 (the dose causing mortality in 50% of the animals) is calculated.

Acute Dermal Toxicity (Following OECD Guideline 402)

- Objective: To determine the acute dermal toxicity of a substance.
- Test Animals: Adult rats are commonly used.[21] The skin should be healthy and intact.
- Procedure:



- The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[21]
- The test substance is applied uniformly over an area of at least 10% of the body surface.
 [20]
- The application site is covered with a porous gauze dressing and non-irritating tape for a
 24-hour exposure period.[20][22]
- After 24 hours, the residual test substance is removed. [22]
- Animals are observed for signs of toxicity and mortality for 14 days.[20][22]
- Body weights are recorded, and a gross necropsy is performed on all animals at the end of the study.[20]
- Data Analysis: The LD50 is determined, and signs of dermal toxicity are reported.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

- Objective: To assess the potential of a substance to cause skin irritation or corrosion.
- Test Animals: Albino rabbits are the preferred species.[8]
- Procedure:
 - A small area of the animal's skin is shaved.
 - A single dose of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to the skin.[8]
 - The treated area is covered with a gauze patch for a 4-hour exposure period.[8]
 - After exposure, the patch and residual substance are removed.
 - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72
 hours after patch removal.[23] Observations may continue for up to 14 days to assess the



reversibility of any effects.[8][23]

 Data Analysis: Skin reactions are scored and classified based on the severity and reversibility of the observed lesions.[8]

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

- Objective: To determine the potential of a substance to cause eye irritation or corrosion.
- Test Animals: Albino rabbits are typically used.[24]
- Procedure:
 - A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[24] The other eye remains untreated and serves as a control.[24]
 - The eyes are examined at 1, 24, 48, and 72 hours after application.
 - Ocular lesions (in the cornea, iris, and conjunctiva) are scored.
 - The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[24]
- Data Analysis: The severity and reversibility of ocular lesions are evaluated to classify the substance's irritation potential.[24]

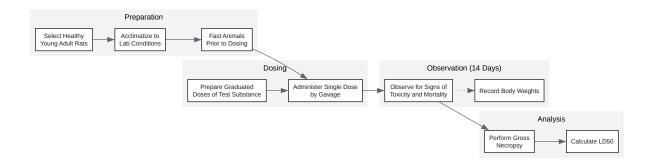
Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)

- Objective: To assess the mutagenic potential of a substance.
- Test System: Strains of Salmonella typhimurium and Escherichia coli that require a specific amino acid (e.g., histidine) for growth are used.[11][13][15]
- Procedure:



- The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver).[10][13]
- The mixture is plated on a minimal agar medium that lacks the required amino acid.[13]
- The plates are incubated for 48-72 hours.
- The number of revertant colonies (colonies that have mutated back to being able to produce the amino acid) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

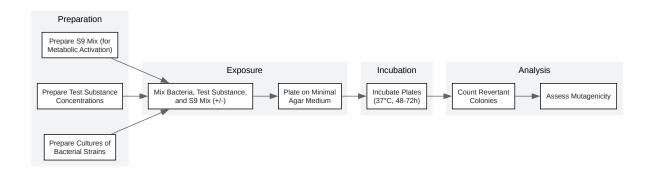
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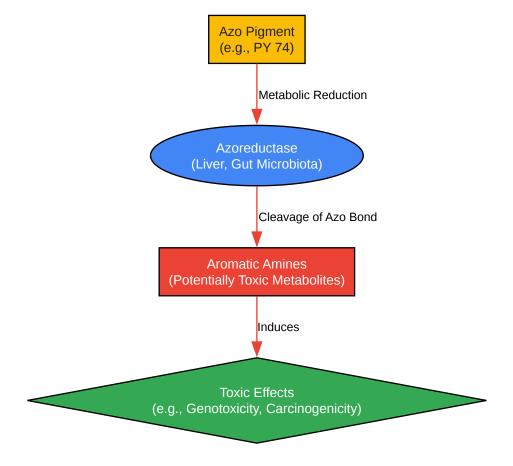
Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).





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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).





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Caption: General Metabolic Activation Pathway of Azo Pigments.

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